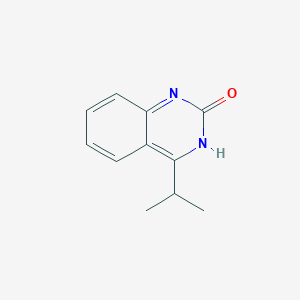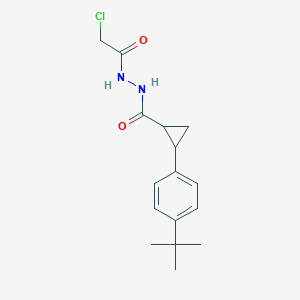
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide, also known as TCHP, is a chemical compound that has been gaining attention in scientific research due to its potential as a drug candidate in various fields. TCHP has been synthesized using different methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Moreover, this compound has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, anti-inflammatory effects, and antimicrobial activity. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound has limitations, including its low solubility in water and limited bioavailability.
Direcciones Futuras
There are several future directions for 2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide research, including the optimization of the synthesis method, the development of more soluble derivatives, and the evaluation of this compound in animal models. Additionally, this compound could be further investigated for its potential as a drug candidate in various fields, including cancer treatment, anti-inflammatory, and antimicrobial activities.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential as a drug candidate in various fields. This compound has been synthesized using different methods and has shown promising results in preclinical studies. This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, anti-inflammatory effects, and antimicrobial activity. This compound has advantages for lab experiments, including its ease of synthesis, high purity, and stability, but also has limitations, including its low solubility in water and limited bioavailability. There are several future directions for this compound research, including the optimization of the synthesis method, the development of more soluble derivatives, and the evaluation of this compound in animal models.
Métodos De Síntesis
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide has been synthesized using various methods, including the reaction of 2-(4-tert-butylphenyl) cyclopropane-1-carbonyl chloride with hydrazine hydrate, followed by chloroacetyl chloride. Another method involves the reaction of 2-(4-tert-butylphenyl) cyclopropane-1-carboxylic acid with thionyl chloride, followed by hydrazine hydrate and chloroacetyl chloride. Both methods have been reported to yield this compound in good yields and purity.
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide has been studied for its potential as a drug candidate in various fields, including cancer treatment, anti-inflammatory, and antimicrobial activities. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-13(12)15(21)19-18-14(20)9-17/h4-7,12-13H,8-9H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMMJTYDDBEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2474538.png)
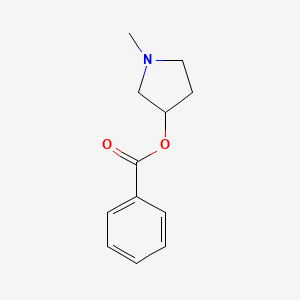
![2-(benzylthio)-N-(3,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2474544.png)
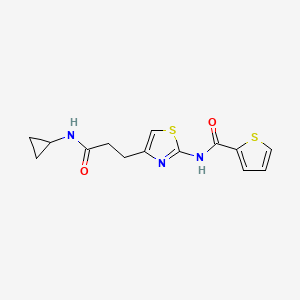
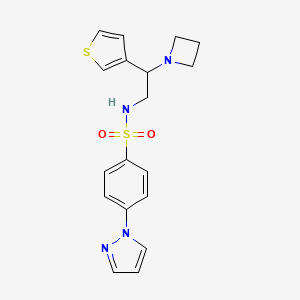
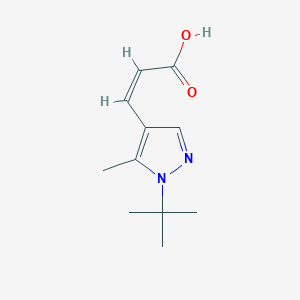
![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

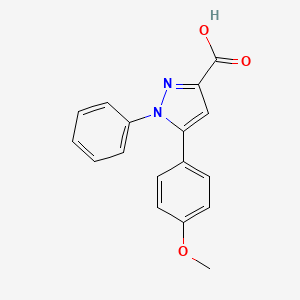
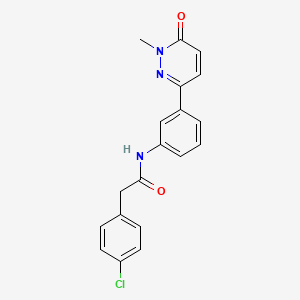
![tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2474555.png)
![1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474559.png)
